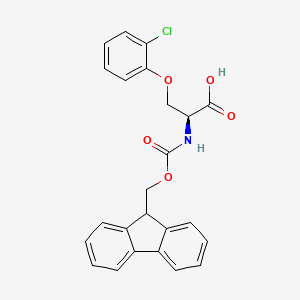
Fmoc-Ser(O-(2-chlorophenyl))-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Ser(O-(2-chlorophenyl))-OH is a derivative of L-serine, an amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2-chlorophenyl group attached to the serine molecule. This compound is often used in peptide synthesis and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ser(O-(2-chlorophenyl))-OH typically involves the protection of the amino group of L-serine with the Fmoc group, followed by the introduction of the 2-chlorophenyl group. The reaction conditions may include the use of base catalysts and organic solvents to facilitate the protection and substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These methods would ensure high purity and yield, suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Ser(O-(2-chlorophenyl))-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of serine can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Fmoc protecting group.
Substitution: The 2-chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while reduction would yield the deprotected serine derivative.
Scientific Research Applications
Fmoc-Ser(O-(2-chlorophenyl))-OH has several applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biochemical Studies: Employed in studies of enzyme-substrate interactions and protein folding.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industrial Applications: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Fmoc-Ser(O-(2-chlorophenyl))-OH would depend on its specific application. In peptide synthesis, the Fmoc group protects the amino group, allowing for selective reactions at other sites. The 2-chlorophenyl group may influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-L-serine: Lacks the 2-chlorophenyl group, making it less hydrophobic.
N-Boc-O-(2-chlorophenyl)-L-serine: Uses a different protecting group (tert-butoxycarbonyl) instead of Fmoc.
N-Fmoc-O-(4-chlorophenyl)-L-serine: Has the chlorophenyl group at a different position on the phenyl ring.
Uniqueness
Fmoc-Ser(O-(2-chlorophenyl))-OH is unique due to the specific combination of the Fmoc protecting group and the 2-chlorophenyl group. This combination can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in peptide synthesis and biochemical research.
Properties
IUPAC Name |
(2S)-3-(2-chlorophenoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO5/c25-20-11-5-6-12-22(20)30-14-21(23(27)28)26-24(29)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19,21H,13-14H2,(H,26,29)(H,27,28)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHIEZBQLVEDRQ-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COC4=CC=CC=C4Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](COC4=CC=CC=C4Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
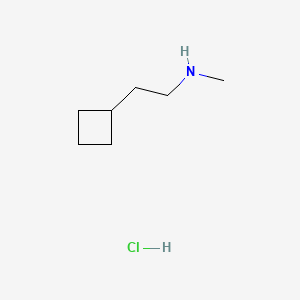
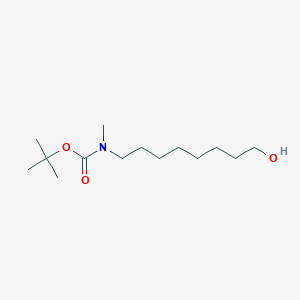

amino}pent-4-enoic acid](/img/structure/B8233247.png)


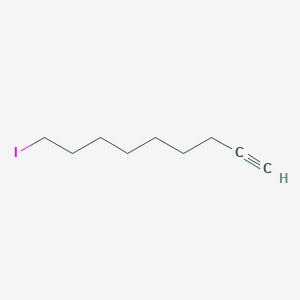
![(2S)-4-(3,4-dimethylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B8233290.png)
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(3-fluoro-5-methylphenyl)butanoic acid](/img/structure/B8233292.png)
amino})acetic acid](/img/structure/B8233300.png)
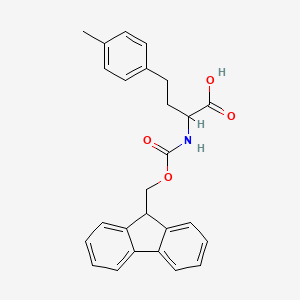
![(2S)-4-(3,5-dimethylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B8233314.png)
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[3-(trifluoromethoxy)phenyl]butanoic acid](/img/structure/B8233324.png)

